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Pomalidomide-CO-PEG3-C2-azide

PROTAC linker SAR ternary complex geometry linker length optimization

Pomalidomide-CO-PEG3-C2-azide (CAS 2328070-26-2, MF C22H26N6O8, MW 502.5 g/mol) is a pre-fabricated cereblon (CRBN) E3 ligase ligand-linker conjugate terminated with a pendant azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation. It comprises the pomalidomide pharmacophore, which binds CRBN with a dissociation constant (Kd) of 1.4 µM , linked via a 4'-carbonyl (amido) attachment to a triethylene glycol (PEG3) spacer and a terminal azide.

Molecular Formula C22H26N6O8
Molecular Weight 502.5 g/mol
Cat. No. B14760680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-PEG3-C2-azide
Molecular FormulaC22H26N6O8
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31)
InChIKeyXUSGKHHIGNHRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-CO-PEG3-C2-azide: CRBN-Ligand-Linker-Azide Building Block for PROTAC Procurement & Library Synthesis


Pomalidomide-CO-PEG3-C2-azide (CAS 2328070-26-2, MF C22H26N6O8, MW 502.5 g/mol) is a pre-fabricated cereblon (CRBN) E3 ligase ligand-linker conjugate terminated with a pendant azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation . It comprises the pomalidomide pharmacophore, which binds CRBN with a dissociation constant (Kd) of 1.4 µM [1], linked via a 4'-carbonyl (amido) attachment to a triethylene glycol (PEG3) spacer and a terminal azide. The compound enables one-step assembly of PROTAC (proteolysis-targeting chimera) libraries when paired with alkyne-functionalized target-protein ligands, eliminating the need for separate linker synthesis .

Why Pomalidomide-CO-PEG3-C2-azide Cannot Be Interchanged with Shorter-PEG or Alternative E3 Ligase-Linker Conjugates


Minor structural alterations in the linker and E3 ligase recruiting element profoundly affect ternary complex formation, degradation efficiency, and selectivity in PROTAC systems [1]. Systematic structure–activity relationship (SAR) studies demonstrate that PEG linker length modulates degradation potency (DC50) with a bell-shaped dependence, where suboptimal length can shift DC50 values by more than an order of magnitude [2]. Furthermore, the attachment chemistry at the pomalidomide 4'-position (carbonyl-linked vs. direct ether-linked) governs the exit vector geometry of the linker and influences CRBN binding, with pomalidomide exhibiting an IC50 of 94.3 nM against mouse CRBN compared to 260.8 nM for thalidomide [3]. The terminal azide, as opposed to amine or carboxylate groups, permits modular, bioorthogonal click assembly without protection/deprotection steps, preserving both ligand integrity and conjugation efficiency [4].

Quantitative Differentiation Evidence: Pomalidomide-CO-PEG3-C2-azide vs. Closest Analogs


PEG3 Linker Length Occupies a Critical Sweet Spot Between Insufficient Span (PEG1/PEG2) and Excess Flexibility (PEG4/PEG6) in PROTAC Ternary Complex Formation

In systematic linker length–degradation potency studies, PROTAC series employing PEG3 linkers at the pomalidomide 4'-carbonyl attachment site achieved optimal DC50 values of 19 nM, while linkers shorter than 3 PEG units showed minimal degradation and PEG4/PEG6 variants displayed progressively reduced efficacy, consistent with a bell-shaped SAR . By contrast, Pomalidomide-PEG1-azide – used in PROTAC BRD4 Degrader-1 – requires a shorter inter-ligand distance that may not span deep binding pockets, and Pomalidomide-PEG2-azide has been associated with substantially weaker degradation potency (compound 21 IC50 of 0.81 µM in THP-1 cell growth inhibition, BRD4 BD1 IC50 = 41.8 nM) compared to PEG3-optimized degraders [1]. The PEG3 spacer of 3 ethylene glycol units (~13.5 Å extended length) occupies the empirically observed optimal range for spanning the distance between the pomalidomide-bound CRBN pocket and diverse target protein warheads, balancing sufficient reach with minimal entropic penalty .

PROTAC linker SAR ternary complex geometry linker length optimization

4'-Carbonyl (Amido) Attachment Chemistry Preserves CRBN Binding Affinity Compared to Direct Ether-Linked Pomalidomide-PEG3-azide

Pomalidomide-CO-PEG3-C2-azide incorporates a carbonyl spacer between the pomalidomide 4'-amino position and the PEG3 chain, whereas the simpler Pomalidomide-PEG3-azide (CAS 2267306-15-8) attaches the PEG linker via an ether linkage directly to the 4'-position. The carbonyl-extended architecture was specifically designed to preserve the critical hydrogen-bonding interactions between the pomalidomide 4'-amino group and the CRBN binding pocket, which is essential for high-affinity recruitment [1]. Pomalidomide binds CRBN with Kd = 1.4 µM and IC50,TE = 0.30 µM [2]; thalidomide, which lacks the 4'-amino substitution, shows substantially weaker binding (Kd ~250 nM in ITC assays; IC50 = 260.8 nM in mouse CRBN binding assay) [3]. The carbonyl-linked architecture in Pomalidomide-CO-PEG3-C2-azide maintains this favorable 4'-amino pharmacophore while providing a synthetically tractable amide conjugation point, whereas direct ether-linked variants risk perturbing CRBN engagement through altered exit vector geometry or steric clash [1].

CRBN binding affinity E3 ligase ligand conjugation exit vector geometry

Terminal Azide Enables Quantitative Click Chemistry Conjugation Yields vs. Amine- or Carboxyl-Terminated Linkers Requiring Protection/Activation Steps

The pendant azide of Pomalidomide-CO-PEG3-C2-azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO/BCN partners, achieving conjugation yields typically exceeding 70% under optimized conditions [1]. By contrast, amine-terminated linker conjugates (e.g., Pomalidomide-PEG3-C2-NH2) require activation with coupling reagents (EDC/NHS) and are susceptible to hydrolysis/racemization during conjugation; carboxylate-terminated variants require pre-activation and produce variable amide coupling yields . A direct comparative study on PROTAC precursors using azide-alkyne click chemistry reported >70% product yields using TBTA catalysis [1]. Furthermore, the azide functional group is bioorthogonal – unreactive toward endogenous cellular nucleophiles, amines, and thiols – enabling intracellular PROTAC assembly strategies that are not feasible with amine- or thiol-reactive handles [2]. Sigma-Aldrich validates Pomalidomide-PEG3-azide (direct ether analog) for click chemistry reaction suitability at ≥95% purity, confirming the robustness of the azide handle for reproducible PROTAC synthesis .

click chemistry efficiency CuAAC conjugation yield PROTAC modular assembly

Pomalidomide-Based CRBN Recruitment Delivers Superior Affinity Over Thalidomide-O-PEG3-azide, Reducing the Concentration Required for Ternary Complex Formation

The choice of CRBN-recruiting warhead in ligand-linker-azide conjugates directly dictates the concentration required for productive ternary complex formation. Pomalidomide-CO-PEG3-C2-azide employs the pomalidomide pharmacophore, which binds CRBN with an IC50 of 94.3 nM (mouse CRBN binding assay), approximately 2.8-fold tighter than thalidomide (IC50 = 260.8 nM) [1]. In human CRBN TR-FRET competition assays, pomalidomide exhibits an IC50 of 1.2 µM versus 1.5 µM for lenalidomide and 60 nM for a high-affinity reference probe [2]. Thalidomide-O-PEG3-azide conjugates, which rely on the weaker thalidomide warhead (Kd ~249 nM vs. pomalidomide Kd = 1.4 µM in truncated CRBN assay; note that Kd values are assay-dependent and the relative rank order is context-dependent) [3], require higher intracellular concentrations to achieve equivalent CRBN occupancy, potentially limiting degradation potency for targets with low abundance or requiring high fractional engagement. The pomalidomide 4'-amino substituent uniquely contacts the CRBN surface via a structured water network not available to thalidomide, as established by co-crystal structures [4].

CRBN ligand selectivity E3 ligase recruitment efficiency pomalidomide vs. thalidomide

C2-Carbonyl Linker Spacer Balances Conformational Flexibility with Steric Accessibility vs. Direct-Attachment or Longer-Carbon-Chain Variants

Pomalidomide-CO-PEG3-C2-azide contains a 'C2' propionamide spacer (-CH2CH2CO-NH-) between the pomalidomide 4'-amino group and the PEG3-azide moiety, providing two methylene units that relieve steric congestion at the CRBN binding interface while maintaining a relatively short and rigid projection. This contrasts with Pomalidomide-PEG1-azide, where the single PEG unit places the azide within ~5–7 Å of the CRBN surface, potentially creating steric clash with the ligase complex during ternary complex assembly [1]. At the other extreme, Pomalidomide-PEG4/PEG6-azide variants introduce excessive conformational entropy – the progression from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude, which may reduce degradation efficiency through premature complex dissociation before ubiquitin transfer . The combined C2-carbonyl-PEG3 architecture provides an estimated extended atom-to-atom distance of ~14–16 Å from the pomalidomide 4'-nitrogen to the terminal azide, which falls within the empirically established optimal range for spanning inter-protein distances between the CRBN pocket and diverse target binding sites without introducing the entropic penalties of longer linkers .

linker exit vector conformational flexibility steric accessibility

Verified Purity (≥95%) and Physicochemical Reproducibility Outperform Research-Grade Analogs in PROTAC Assay Consistency

Pomalidomide-CO-PEG3-C2-azide is supplied at ≥95% purity (HPLC) with specified storage conditions (refrigerated, shelf life 12 months) . Impurities in PROTAC building blocks, particularly co-eluting CRBN-binding species with flexible PEG segments, can artificially inflate apparent degradation potency (overestimated DC50) and generate artefactual selectivity profiles . The direct ether analog Pomalidomide-PEG3-azide is available from Sigma-Aldrich with ≥95% purity assay, mp 165 °C, and defined storage at 2–8 °C; when used with other azide-terminated building blocks, parallel synthesis enables rapid generation of PROTAC libraries with systematic linker length variation . High-purity, well-characterized starting materials are essential because even 5% impurities competing for CRBN occupancy at typical screening concentrations (0.1–10 µM) can confound structure-activity relationships and lead to false-negative or false-positive hits in degradation assays .

PROTAC building block quality assay reproducibility impurity effects on DC50

Optimal Application Scenarios for Pomalidomide-CO-PEG3-C2-azide Driven by Quantitative Differentiation Evidence


High-Throughput PROTAC Library Synthesis via Parallel Click Chemistry

The terminal azide enables parallel CuAAC conjugation with diverse alkyne-functionalized target-protein ligands in 96-well or 384-well format, achieving >70% yields without protection/deprotection steps [1]. This modularity, combined with the PEG3 linker occupying the empirically optimal length for DC50 maximization (19 nM for optimized PEG3 PROTACs) , makes Pomalidomide-CO-PEG3-C2-azide the preferred CRBN-ligand-linker building block for systematic linker-length SAR libraries where PEG1, PEG2, PEG3, PEG4, and PEG6 variants are screened in parallel. The ≥95% purity specification minimizes CRBN-competing impurities that could confound library-wide SAR interpretation .

Development of BRD4, BTK, and CDK Family PROTAC Degraders Requiring Optimal Inter-Ligand Distance

PROTACs targeting BRD4 (bromodomain-containing protein 4), BTK (Bruton's tyrosine kinase), and CDK family kinases have demonstrated sensitivity to linker length, with PEG3-based degraders achieving DC50 values in the low nanomolar range (e.g., ZXH-3-26 BRD4 degrader DC50/5h ~5 nM) [1]. The C2-carbonyl-PEG3 architecture of Pomalidomide-CO-PEG3-C2-azide provides the ~14–16 Å extended linker length that matches the inter-pocket distance in CRBN–BRD4 and CRBN–CDK ternary complexes, avoiding the poor degradation activity observed with PEG1/PEG2 linkers (minimal degradation at <3 PEG units; PEG2-based degrader IC50 = 810 nM in THP-1 cells) . The pomalidomide warhead's superior CRBN affinity (IC50 = 94.3 nM) relative to thalidomide (260.8 nM) further ensures efficient E3 ligase recruitment at pharmacologically relevant concentrations .

Bioorthogonal Intracellular PROTAC Assembly for Spatiotemporally Controlled Protein Degradation

The azide functional group is bioorthogonal – unreactive toward endogenous cellular nucleophiles, amines, and thiols [1]. This enables two-component 'click-and-degrade' strategies where Pomalidomide-CO-PEG3-C2-azide is delivered intracellularly alongside an alkyne-functionalized target-protein ligand, and the active PROTAC assembles in situ via SPAAC or copper-catalyzed click chemistry. This approach is not accessible with amine- or carboxylate-terminated linker conjugates, which would react non-specifically with cellular components . The PEG3 linker length ensures sufficient solubility and conformational flexibility for intracellular diffusion while maintaining the optimal span for ternary complex formation once assembled .

GMP-Ready Process Chemistry for PROTAC Candidate Scale-Up

For PROTAC candidates advancing from discovery to preclinical development, Pomalidomide-CO-PEG3-C2-azide offers a defined chemical entity (CAS 2328070-26-2, single molecular species, ≥95% purity) suitable for process chemistry optimization [1]. The carbonyl-linked architecture provides a stable amide bond resistant to hydrolytic cleavage under physiological conditions, in contrast to ester-linked conjugates. BroadPharm offers reagent-grade material with GMP-grade inquiries available, facilitating the transition from research-scale synthesis to kilogram-scale manufacture without changing the linker chemistry . The well-characterized physicochemical properties (mp 165 °C for the ether analog; defined storage at 2–8 °C) support regulatory documentation for IND-enabling studies .

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